1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene
Description
1-[3-(Bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene (CAS: 1261852-22-5) is a halogenated aromatic compound featuring a biphenyl scaffold with a bromomethyl (-CH₂Br) group at the 3-position of the first benzene ring and fluorine substituents at the 4-position of the same ring and the 2,3-positions of the second benzene ring . The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atoms enhance stability and influence intermolecular interactions, such as hydrogen bonding and van der Waals forces .
Properties
IUPAC Name |
1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-7-9-6-8(4-5-11(9)15)10-2-1-3-12(16)13(10)17/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQMAUHTIFGPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261852-22-5 | |
| Record name | 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Retrosynthetic Analysis
The target compound’s synthesis can be deconstructed into two key components:
- Bromomethyl-functionalized 4-fluorophenyl subunit
- 2,3-Difluorobenzene coupling partner
Strategic bond disconnections suggest two primary routes:
- Route A : Bromomethylation of a pre-assembled biphenyl system.
- Route B : Suzuki-Miyaura coupling between a bromomethyl-fluorophenyl boronic acid and a 2,3-difluorophenyl halide.
Preparation Methods
Bromomethylation of 3-Hydroxymethyl-4-fluorophenyl Intermediates
Synthesis of 3-(Hydroxymethyl)-4-fluorobenzene
The hydroxymethyl precursor is synthesized via Friedel-Crafts alkylation of 4-fluorotoluene with paraformaldehyde under acidic conditions (H2SO4, 60°C, 12 h). Alternatively, lithiation-electrophilic trapping of 1-bromo-4-fluorobenzene with n-BuLi followed by reaction with DMF yields the hydroxymethyl derivative.
Conversion to Bromomethyl Group
Treatment of 3-(hydroxymethyl)-4-fluorobenzene with PBr3 in anhydrous CH2Cl2/toluene (1:1 v/v) at 0°C–25°C for 2 h achieves quantitative bromination. The reaction proceeds via a two-step mechanism:
- Formation of a phosphorous intermediate (ROPOBr2).
- Nucleophilic displacement by bromide.
Typical Procedure :
Biphenyl Coupling Strategies
Ullmann Coupling
Reacting 3-(bromomethyl)-4-fluorophenyl iodide with 2,3-difluorophenylboronic acid under Pd(OAc)2 catalysis (K2CO3, DMF/H2O, 80°C, 24 h) achieves biphenyl linkage. Key parameters:
Suzuki-Miyaura Cross-Coupling
A more efficient approach employs Pd(PPh3)4 (3 mol%) with Cs2CO3 in dioxane/H2O (4:1) at 100°C. Advantages include higher functional group tolerance and reduced homocoupling.
Optimized Procedure :
Regiochemical Control and Byproduct Mitigation
Competing Pathways in Bromomethylation
Excess PBr3 or prolonged reaction times may lead to di-brominated byproducts (e.g., 3,5-bis(bromomethyl)-4-fluorobenzene). Mitigation strategies:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3’-Bromomethyl-2,3,4’-trifluorobiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene is C9H7BrF3, with a molecular weight of approximately 251.06 g/mol. The compound features a bromomethyl group and multiple fluorine substituents on the aromatic ring, which influence its reactivity and interactions with biological systems.
Anticancer Activity
Recent studies have highlighted the potential of fluorinated compounds in anticancer drug development. The presence of fluorine atoms can enhance the pharmacokinetic properties of drug candidates. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that fluorinated benzyl bromides exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
Antimicrobial Properties
Fluorinated compounds are known for their antimicrobial activity. Research indicates that the introduction of halogen atoms can enhance the lipophilicity and membrane permeability of compounds, making them effective against bacterial strains.
- Data Table: Antimicrobial Activity of Fluorinated Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µg/mL |
| 1-(Bromomethyl)-4-fluoroaniline | S. aureus | 32 µg/mL |
| 2-Fluoro-4-bromobenzyl alcohol | Pseudomonas aeruginosa | 8 µg/mL |
Herbicides and Pesticides
The unique structure of this compound makes it a candidate for developing new herbicides and pesticides. The incorporation of fluorine can improve the stability and effectiveness of agrochemicals.
- Case Study : Research has shown that fluorinated phenyl compounds exhibit enhanced herbicidal activity when compared to their non-fluorinated analogs . This suggests that this compound could be explored for similar applications.
Polymer Synthesis
Fluorinated compounds are increasingly used in the synthesis of advanced materials due to their thermal stability and chemical resistance. The bromomethyl group in this compound allows for further functionalization, making it a versatile building block in polymer chemistry.
- Data Table: Properties of Fluorinated Polymers
| Polymer Type | Key Properties | Applications |
|---|---|---|
| Polyvinylidene fluoride (PVDF) | High chemical resistance; good mechanical properties | Coatings; membranes |
| Fluoroelastomers | Excellent thermal stability; low friction | Seals; gaskets |
| Fluorinated polyimides | High-temperature resistance; electrical insulation | Aerospace; electronics |
Mechanism of Action
The mechanism of action of 3’-Bromomethyl-2,3,4’-trifluorobiphenyl involves its interaction with specific molecular targets, depending on the context of its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the trifluorobiphenyl moiety provides stability and influences the electronic properties of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s reactivity and physicochemical properties can be contextualized by comparing it to analogs with similar halogenation patterns:
Key Observations:
- Electronegativity and Reactivity: The bromomethyl group in the target compound enhances its reactivity in substitution reactions compared to non-brominated analogs like 1-(bromomethyl)-2,4-difluorobenzene . Fluorine’s electronegativity increases the compound’s stability and may influence its electron-withdrawing effects in synthetic pathways.
- This contrasts with chalcone derivatives (e.g., compound 2j), where the α,β-unsaturated ketone core increases polarity .
Crystallographic and Solid-State Properties
Isostructural compounds 4 and 5 () demonstrate that halogen substitution (Cl vs. F) minimally alters molecular conformation but significantly impacts crystal packing. The target compound’s fluorine atoms may promote planar molecular arrangements, while the bromomethyl group could disrupt symmetry, leading to distinct crystal lattice interactions .
Biological Activity
1-[3-(Bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and fluorine substituents that may influence its pharmacological properties.
The molecular formula of this compound is C9H7BrF3. Its structure can be represented in various formats including SMILES and InChI:
- SMILES : Cc1ccc(c(c1)Br)F
- InChI : 1S/C9H7BrF3/c1-5-2-3-6(10)8(12)4-7(5)9(11)13/h2-4H,1H3
Antitumor Activity
Recent studies have indicated that fluorinated compounds can exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP has been linked to the effectiveness of certain cancer therapies, particularly in BRCA-mutated cancers .
Antimicrobial Properties
Fluorinated compounds often display enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of bromine and fluorine in this compound may increase membrane permeability and disrupt microbial cell walls, leading to increased efficacy against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure:
- Fluorine Substitution : The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, which are important for drug-like properties.
- Bromomethyl Group : This group can serve as a reactive site for further chemical modifications that may enhance biological activity or selectivity.
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Fluoroaniline Derivatives : Research on fluoroaniline derivatives has demonstrated their potential as anti-cancer agents through mechanisms involving apoptosis induction in cancer cells.
- Antifungal Activity : Compounds structurally related to this compound have shown promising antifungal activity, particularly against resistant strains of fungi .
Data Tables
| Compound Name | CAS Number | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | TBD | Moderate | High |
| Fluoroaniline Derivative | TBD | High | Moderate |
| Bromofluoro Compound | TBD | Low | High |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene?
The synthesis of halogenated aromatic compounds like this compound requires precise control of reaction conditions. Key steps include:
- Halogenation and etherification : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the bromomethyl group.
- Temperature control : Maintain low temperatures (−20°C to 0°C) during bromomethylation to prevent side reactions like elimination or over-halogenation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is critical for isolating high-purity product.
Analytical validation via GC-MS (monitoring reaction progress) and ¹H/¹³C NMR (confirming regioselectivity of fluorination and bromomethylation) is essential .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is indispensable for resolving fluorine substituents, while ¹H NMR identifies bromomethyl protons (δ ~4.3–4.7 ppm).
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves bond angles and dihedral angles between aromatic rings.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).
Computational tools like PubChem’s InChI Key (e.g., derived from SMILES strings) can cross-validate experimental data .
Advanced: How do crystallographic studies resolve ambiguities in the spatial arrangement of substituents?
Crystallographic analysis (e.g., SHELXL refinement ) reveals steric and electronic effects of fluorine and bromine. For example:
- Dihedral angles between fluorinated and bromomethyl-substituted rings (typically 7–56°, as seen in analogous halogenated biphenyls ) influence π-π stacking and molecular packing.
- Halogen bonding : The bromomethyl group’s C–Br···F interactions (distance ~3.2–3.5 Å) can stabilize crystal lattices, a feature critical for materials science applications.
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data should be analyzed using Hirshfeld surfaces to quantify intermolecular interactions .
Advanced: How do non-covalent interactions (e.g., halogen bonding) influence biological activity?
The bromine atom acts as a halogen bond donor , interacting with nucleophilic residues (e.g., backbone carbonyls in enzymes) to enhance binding affinity. Fluorine’s electronegativity modulates:
- Lipophilicity : LogP values increase with fluorine substitution, improving membrane permeability.
- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism in cytochrome P450 enzymes.
Comparative studies with analogs (e.g., 1-((4-Bromophenyl)sulfonyl)-2,3-difluorobenzene ) show that replacing sulfonyl with bromomethyl groups alters binding kinetics in enzyme inhibition assays.
Advanced: How can researchers address contradictions between experimental and computational data?
Discrepancies often arise in:
- Reactivity predictions : DFT calculations may underestimate steric hindrance from ortho-fluorine substituents. Validate with kinetic studies (e.g., monitoring SN2 displacement rates of bromine).
- Thermodynamic stability : Calorimetry (DSC/TGA) can resolve conflicts between computed and observed melting points or decomposition temperatures.
Use SHELXPRO to refine crystallographic data against computational models, ensuring force fields account for halogen bonding parameters.
Advanced: What strategies enhance selectivity in derivatization reactions involving bromine?
- Protection/deprotection : Temporarily mask fluorine’s reactivity using silyl ethers (e.g., TBSCl) during bromine displacement.
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively replaces bromine with aryl/heteroaryl groups without disturbing fluorine substituents.
Monitor regioselectivity via HPLC-MS and compare with halogenated analogs (e.g., 4-(2-Bromoethyl)-1,2-difluorobenzene ) to identify steric/electronic trends.
Advanced: How does this compound compare structurally and functionally to its closest analogs?
| Analog | Key Differences | Impact on Reactivity/Activity |
|---|---|---|
| 1-Bromo-4-(methylsulfonyl)benzene | Sulfonyl vs. bromomethyl group | Reduced halogen bonding, increased acidity |
| 4-(Bromomethyl)-1,2-difluorobenzene | Positional isomerism (para vs. meta substitution) | Alters crystal packing and dipole moment |
| 1-(4-Fluorophenyl)sulfonyl-2-fluorobenzene | Sulfonyl vs. bromomethyl; fewer fluorines | Lower lipophilicity, weaker enzyme inhibition |
Advanced: What computational tools predict its behavior in biological systems?
- Molecular docking (AutoDock Vina) : Simulate binding to targets like kinases or GPCRs, using halogen bonding parameters from the PDB’s CSD database.
- MD simulations (GROMACS) : Assess stability in lipid bilayers, leveraging fluorine’s quadrupole moments for membrane interaction analysis.
Validate predictions with SPR (binding affinity) and cryo-EM (structural resolution) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
